5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
Overview
Description
5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is an organic compound with the molecular formula C9H13BrN2O. This compound is characterized by a bromine atom attached to the pyridine ring, along with a methoxyethyl and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Facile Synthesis and Reactivity Studies
Amination of Thiophenecarboxaldehyde : A study by Zhang et al. (2000) investigated the amination of 5-bromo-2-thiophenecarboxaldehyde with bis(2-methoxyethyl)amine, demonstrating a method for synthesizing derivatives of thiophenecarboxaldehyde.
Synthesis of Pyridine Derivatives : Ahmad et al. (2017) described the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions involving 5-bromo-2-methylpyridin-3-amine, contributing to the development of chiral dopants for liquid crystals and exploring biological activities like anti-thrombolytic and biofilm inhibition.
Chemoselective Amination Studies : Research on the chemoselective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, was conducted by Ji et al. (2003), highlighting the efficiency and selectivity of these reactions.
Biological and Chemical Transformations
Role in Imine Hydrolysis : A study by Ahmad et al. (2019) explored the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, providing insights into the mechanistic aspects of these reactions.
Investigation of Aminations : Research on the regioselectivity of ammonia reactions with bromo-derivatives, like 5-bromo-2,4-dichloro-6-methylpyrimidine, was conducted by Doulah et al. (2014), offering insights into the synthesis of substituted aminopyrimidines.
Synthesis of Functionalized Pyridines : The synthesis and functionalization of pyridine rings, involving reactions with 5-bromo-2-methoxy-6-methylpyridine, were explored by Gray et al. (1994), highlighting methods for introducing various electrophiles into the pyridine ring.
In Vivo Metabolism Studies : Kanamori et al. (2002) studied the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats, identifying various metabolites and suggesting metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine typically involves the bromination of 4-methylpyridin-2-amine followed by the introduction of the methoxyethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(11-3-4-13-2)12-6-8(7)10/h5-6H,3-4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVWFINPLYPGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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